(S)-CPP sodium salt

CAS No.:

Cat. No.: VC20188123

Molecular Formula: C9H8ClNaO2

Molecular Weight: 206.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClNaO2 |

|---|---|

| Molecular Weight | 206.60 g/mol |

| IUPAC Name | sodium;(2S)-2-chloro-3-phenylpropanoate |

| Standard InChI | InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |

| Standard InChI Key | HMHPCHNNVOLTFC-QRPNPIFTSA-M |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)[O-])Cl.[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)[O-])Cl.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

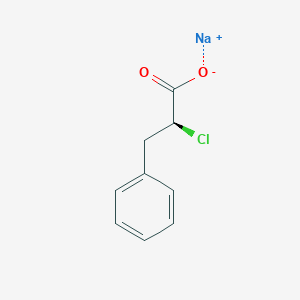

(S)-CPP sodium salt (CAS No. 194979-70-9) is a sodium salt derivative of the chiral carboxylic acid (S)-2-chloro-3-phenylpropanoic acid. Its systematic IUPAC name is (aS)-α-chloro-benzenepropanoic acid sodium salt . The compound’s molecular formula is C₉H₈ClO₂·Na, with a molecular weight of 206.60 g/mol . The (S)-configuration at the chiral center ensures stereoselective interactions in biological systems, distinguishing it from its racemic counterpart, (±)-CPP .

Structural Representation

The compound’s structure features a phenyl group attached to a propanoic acid backbone, with a chlorine atom at the α-position relative to the carboxylic acid group. The sodium ion balances the negative charge on the deprotonated carboxylate oxygen. Key structural descriptors include:

Physicochemical Properties

(S)-CPP sodium salt exhibits the following physical and chemical properties :

| Property | Value |

|---|---|

| Appearance | White to beige powder |

| Solubility in Water | 20 mg/mL (clear solution) |

| Storage Temperature | 2–8°C |

| Purity (HPLC) | ≥96% |

| Flash Point | Not applicable (non-flammable) |

The compound’s high water solubility facilitates its use in aqueous experimental systems, while its stability at refrigeration temperatures ensures long-term viability in laboratory settings.

Synthesis and Production

Quality Control

Sigma-Aldrich, a leading supplier, verifies purity using HPLC and provides certificates of analysis (CoA) for each batch . Critical quality attributes include the absence of racemic contamination and residual solvents, ensuring reproducibility in research applications.

Biochemical Mechanism of Action

Modulation of Branched-Chain Amino Acid Levels

(S)-CPP sodium salt demonstrates a dose-dependent reduction in plasma levels of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—in wild-type mice, with a half-maximal effective concentration (EC₅₀) of 6.3 μM . This activity suggests involvement in metabolic pathways regulating amino acid catabolism, potentially through activation of the branched-chain α-keto acid dehydrogenase (BCKDH) complex . BCKDH is a mitochondrial enzyme complex responsible for the oxidation of BCAAs, linking (S)-CPP sodium salt to energy metabolism and nitrogen balance.

Research Applications

Metabolic Studies

(S)-CPP sodium salt is utilized in vivo to investigate BCAA metabolism and its implications in conditions such as obesity, diabetes, and hepatic encephalopathy . By reducing circulating BCAAs, researchers can model metabolic dysregulation and test therapeutic interventions targeting amino acid homeostasis.

Pharmacological Profiling

The compound’s ability to activate the BCKDH complex makes it a tool for studying mitochondrial dysfunction and energy metabolism. Studies have employed (S)-CPP sodium salt to elucidate the role of BCAAs in insulin resistance and cardiovascular diseases .

Comparative Studies with Racemic CPP

While (±)-CPP is widely used in neuroscience for its NMDA receptor antagonism , (S)-CPP sodium salt’s distinct mechanism highlights the divergent biological roles of enantiomers. Comparative studies using both compounds can disentangle metabolic vs. neurological effects of CPP derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume